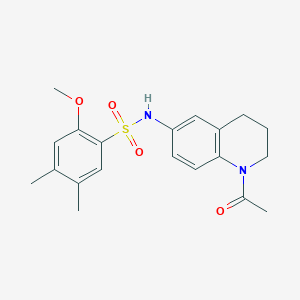

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold fused with a substituted benzene ring. This compound is structurally characterized by:

- 1-Acetyl group: Enhances metabolic stability and modulates electronic properties of the tetrahydroquinoline core.

- 2-Methoxy-4,5-dimethylbenzene sulfonamide: Provides steric bulk and influences solubility and receptor-binding interactions.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-13-10-19(26-4)20(11-14(13)2)27(24,25)21-17-7-8-18-16(12-17)6-5-9-22(18)15(3)23/h7-8,10-12,21H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOPTXJHSGBZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the acetyl group. The final step involves the sulfonation of the benzene ring with appropriate sulfonating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The tetrahydroquinoline moiety may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

Structural Differences :

- Core scaffold: The compared compound contains a tetrahydroisoquinoline core (benzannulation at position 2) vs. the tetrahydroquinoline (benzannulation at position 1) in the target compound.

- Substituents: Trifluoroacetyl group (vs. Fluorophenyl and cyclopropylethyl groups (vs. methoxy-dimethylbenzene): Enhance lipophilicity and may improve blood-brain barrier penetration.

Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate

Structural Differences :

- Bicyclo[2.2.2]octane system: Replaces the tetrahydroquinoline core, introducing extreme rigidity and reducing rotational freedom.

- Bromophenyl and propyl groups : These substituents likely enhance halogen-bonding interactions, unlike the target compound’s methoxy-dimethylbenzene.

Functional Implications :

- The bicyclooctane scaffold may improve binding selectivity in hydrophobic pockets, but at the cost of synthetic complexity. The target compound’s tetrahydroquinoline core offers a balance between rigidity and synthetic accessibility .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a tetrahydroquinoline moiety. The sulfonamide group is known for its antimicrobial properties, primarily due to its ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. The tetrahydroquinoline structure has been associated with neuroprotective and anticancer properties.

| Property | Details |

|---|---|

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 342.44 g/mol |

| Functional Groups | Sulfonamide, Tetrahydroquinoline |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group inhibits enzymes involved in bacterial folate synthesis.

- Neuroprotective Effects : The tetrahydroquinoline moiety may interact with neuroreceptors or pathways that confer protective effects against neurodegeneration.

- Anticancer Activity : Research indicates that similar compounds can induce apoptosis in cancer cells through various pathways.

Antimicrobial Activity

Studies have shown that sulfonamides exhibit significant antimicrobial effects. For instance, modifications to the sulfonamide group can enhance efficacy against specific bacterial strains. The compound's ability to inhibit dihydropteroate synthase positions it as a potential candidate for developing new antibacterial agents.

Anticancer Properties

Research on related compounds has demonstrated promising anticancer activities. For example, tetrahydroquinoline derivatives have been shown to inhibit cancer cell proliferation across various lines:

- In Vitro Studies : Compounds structurally similar to this compound have displayed IC50 values in the micromolar range against various cancer cell lines (e.g., A549 lung carcinoma and HeLa cervical cancer cells) .

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| A549 (Lung) | 0.09 | 100 |

| HeLa (Cervical) | 0.23 | 68.96 |

| CCRF-CEM (Leukemia) | 0.45 | 90.41 |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : Research on sulfanilamide derivatives indicated that modifications could lead to enhanced antimicrobial activities against resistant strains .

- Anticancer Activity : A study demonstrated that certain derivatives exhibited significant growth inhibition across multiple cancer cell lines with a mean growth inhibition percentage exceeding 40% .

- Neuroprotective Effects : Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress and apoptosis .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high purity and yield?

The synthesis requires precise control of reaction conditions, including:

- Temperature : Elevated temperatures (e.g., 60–80°C) for sulfonamide coupling reactions to minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reactivity in nucleophilic substitution steps .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is essential to isolate the compound from unreacted intermediates .

- Catalysts : Use of triethylamine or DMAP to activate sulfonyl chloride intermediates .

Q. How can structural characterization be systematically performed to confirm the compound’s identity?

A multi-technique approach is recommended:

- NMR : - and -NMR to verify the tetrahydroquinoline core (δ 1.5–2.5 ppm for acetyl protons) and sulfonamide group (δ 7.5–8.5 ppm for aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] = 440.5 g/mol for CHFNOS) .

- X-ray crystallography : For definitive confirmation of stereochemistry and bond angles in crystalline forms .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize assays aligned with sulfonamide pharmacology:

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via stopped-flow CO hydration assays .

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility/stability : HPLC-based kinetic solubility measurements in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Modular synthesis : Replace the acetyl group with ethylsulfonyl or benzyl moieties to alter steric and electronic profiles .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzyme active sites, focusing on the sulfonamide’s sulfonyl oxygen and tetrahydroquinoline nitrogen .

- Bioisosteric replacement : Substitute the methoxy group with halogens (e.g., F, Cl) to enhance binding affinity to hydrophobic pockets .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

- Orthogonal assays : Cross-validate enzyme inhibition results with ITC (isothermal titration calorimetry) to measure binding thermodynamics .

- Metabolic stability testing : Use liver microsomes (human/rat) to assess if conflicting in vivo results stem from rapid hepatic clearance .

- Batch consistency analysis : Compare HPLC purity (>98%) and stereochemical integrity (via chiral HPLC) of compound batches .

Q. How does the compound interact with multi-target enzymes, and how can this polypharmacology be leveraged?

- Kinase profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify off-target effects .

- Transcriptomics : RNA-seq analysis of treated cells to map downstream pathways (e.g., apoptosis, cell cycle arrest) .

- Synergy studies : Combine with cisplatin or paclitaxel in combinatorial dose-response assays to assess additive vs. synergistic effects .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

- Nonlinear regression : Fit data to the Hill equation (GraphPad Prism) to calculate IC and Hill coefficients .

- Error analysis : Report 95% confidence intervals for IC values derived from triplicate experiments .

- Outlier detection : Use Grubbs’ test to exclude anomalous data points in high-throughput screens .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (target <3), BBB permeability, and CYP450 interactions .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS) to prioritize derivatives with prolonged binding .

Advanced Experimental Design

Q. What strategies mitigate metabolic instability identified in preclinical studies?

Q. How can cross-species variability in toxicity profiles be addressed during translational research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.